molecular formula C17H17N3O3 B11776113 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol CAS No. 38053-03-1

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol

Cat. No.: B11776113
CAS No.: 38053-03-1
M. Wt: 311.33 g/mol
InChI Key: MCPPSAYOIQJUQS-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol is an organic compound with the molecular formula C17H18N2O3 It is a derivative of phenanthridine, a polycyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol typically involves the nitration of phenanthridine followed by amination and subsequent reduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol
  • 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol
  • 2-[(2-Methylphenanthridin-6-yl)amino]butan-1-ol

Uniqueness

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other phenanthridine derivatives that may have different substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

38053-03-1

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

2-[(2-nitrophenanthridin-6-yl)amino]butan-1-ol

InChI

InChI=1S/C17H17N3O3/c1-2-11(10-21)18-17-14-6-4-3-5-13(14)15-9-12(20(22)23)7-8-16(15)19-17/h3-9,11,21H,2,10H2,1H3,(H,18,19)

InChI Key

MCPPSAYOIQJUQS-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

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